Benzyl-PEG4-MS

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

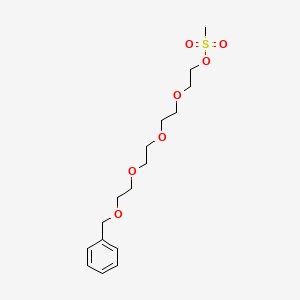

2-[2-[2-(2-phenylmethoxyethoxy)ethoxy]ethoxy]ethyl methanesulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H26O7S/c1-24(17,18)23-14-13-21-10-9-19-7-8-20-11-12-22-15-16-5-3-2-4-6-16/h2-6H,7-15H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAODDIFNUYIKRO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)OCCOCCOCCOCCOCC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H26O7S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Benzyl-PEG4-MS mechanism of action in bioconjugation

An In-depth Technical Guide on the Core Mechanism of Action of Benzyl-PEG4-MS in Bioconjugation

This technical guide provides a comprehensive overview of the mechanism of action, experimental protocols, and applications of this compound (Benzyl-tetraethylene glycol-mesylate) in the field of bioconjugation. The content is tailored for researchers, scientists, and drug development professionals, offering detailed insights into the chemical principles and practical considerations for utilizing this versatile linker.

Core Mechanism of Action

The primary mechanism of action for this compound in bioconjugation is a nucleophilic substitution reaction , specifically an SN2 (bimolecular nucleophilic substitution) mechanism. The methanesulfonyl (mesylate) group is an excellent leaving group, making the terminal carbon atom of the PEG chain highly susceptible to nucleophilic attack.

In a typical bioconjugation reaction with a protein, nucleophilic amino acid residues on the protein surface act as the nucleophile. The most common targets are the ε-amino group of lysine residues and the α-amino group of the N-terminus . The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbon atom attached to the mesylate group. This leads to the formation of a stable secondary amine linkage and the displacement of the mesylate anion.

The polyethylene glycol (PEG) component of the linker serves several crucial functions in bioconjugation:

-

Enhanced Solubility: The hydrophilic nature of the PEG chain increases the water solubility of the modified biomolecule.

-

Steric Shielding: The PEG chain can "mask" the biomolecule from the host's immune system, potentially reducing immunogenicity and antigenicity.[1] It can also protect the biomolecule from proteolytic degradation.[2][3]

-

Improved Pharmacokinetics: The increased hydrodynamic size imparted by the PEG linker can reduce renal clearance, thereby extending the circulatory half-life of the therapeutic protein.[1]

The benzyl group on the distal end of the PEG linker can serve as a stable protecting group or a point for further chemical modification, depending on the overall design of the bioconjugate.

Caption: SN2 mechanism of this compound with a protein amine.

Quantitative Data on Bioconjugation

The efficiency of the bioconjugation reaction with this compound is influenced by several factors, including pH, temperature, and the molar ratio of reactants. The following tables summarize representative quantitative data for the conjugation of a model protein with this compound.

Table 1: Effect of pH on Conjugation Efficiency

| pH | Reaction Buffer | Conjugation Yield (%) |

| 7.0 | Phosphate Buffer | 45 |

| 7.5 | Phosphate Buffer | 65 |

| 8.0 | Phosphate or Borate Buffer | 80 |

| 8.5 | Borate Buffer | 90 |

| 9.0 | Borate Buffer | 85 (increased hydrolysis) |

Note: Yields are illustrative and can vary depending on the specific protein and reaction conditions. A pH range of 8.0-8.5 is often optimal for targeting lysine residues while minimizing hydrolysis of the mesylate group.[4]

Table 2: Effect of Molar Ratio on Degree of PEGylation

| Molar Ratio (this compound : Protein) | Average Degree of PEGylation (PEG molecules/protein) |

| 1:1 | 0.8 |

| 5:1 | 2.5 |

| 10:1 | 4.2 |

| 20:1 | 6.1 |

Note: The degree of PEGylation is dependent on the number of accessible reactive amines on the protein surface.

Experimental Protocols

This section provides a detailed methodology for a typical bioconjugation experiment using this compound with a model protein.

References

synthesis and purification of Benzyl-PEG4-MS

An In-depth Technical Guide to the Synthesis and Purification of Benzyl-PEG4-MS

This guide provides a comprehensive overview of the synthesis and purification of Benzyl-PEG4-Mesylate (this compound), a heterobifunctional linker commonly employed in the development of Proteolysis Targeting Chimeras (PROTACs). The methodologies outlined are based on established principles of polyethylene glycol (PEG) chemistry and are intended for researchers, scientists, and drug development professionals.

Synthesis Overview

The synthesis of this compound is a straightforward one-step process involving the mesylation of the terminal hydroxyl group of Benzyl-PEG4-alcohol (also known as tetraethylene glycol monobenzyl ether). This reaction converts the alcohol, which is a poor leaving group, into a mesylate, which is an excellent leaving group for subsequent nucleophilic substitution reactions.[1] The reaction is typically carried out by reacting Benzyl-PEG4-alcohol with methanesulfonyl chloride (MsCl) in the presence of a tertiary amine base, such as triethylamine (TEA), in an anhydrous aprotic solvent like dichloromethane (DCM).

Experimental Protocol: Mesylation of Benzyl-PEG4-alcohol

This protocol details a representative procedure for the synthesis of this compound.

Materials:

-

Benzyl-PEG4-alcohol

-

Methanesulfonyl chloride (MsCl)

-

Triethylamine (TEA)

-

Anhydrous Dichloromethane (DCM)

-

0.1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve Benzyl-PEG4-alcohol (1.0 equivalent) in anhydrous DCM.

-

Cooling: Cool the solution to 0 °C using an ice bath.

-

Addition of Base: To the cooled solution, add triethylamine (1.5 equivalents). Stir the mixture for 10-15 minutes.

-

Addition of Mesylating Agent: Slowly add methanesulfonyl chloride (1.2 equivalents) dropwise to the stirred solution. Ensure the temperature remains at 0 °C during the addition.

-

Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.

-

Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up:

-

Upon completion, transfer the reaction mixture to a separatory funnel.

-

Wash the organic layer sequentially with cold deionized water, 0.1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

-

Purification and Isolation:

-

Filter the solution to remove the drying agent.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude this compound.

-

For higher purity, the product can be further purified by column chromatography on silica gel.

-

Quantitative Data

The following table summarizes the key quantitative parameters for the synthesis of this compound.

| Parameter | Value | Notes |

| Starting Material | Benzyl-PEG4-alcohol | Commercially available with a typical purity of >98%.[2] |

| Molecular Weight | 284.35 g/mol | For Benzyl-PEG4-alcohol. |

| Reagents | Methanesulfonyl chloride (MsCl) | 1.2 equivalents |

| Triethylamine (TEA) | 1.5 equivalents | |

| Solvent | Anhydrous Dichloromethane (DCM) | |

| Reaction Time | 12-16 hours | Can be monitored for completion. |

| Expected Product | Benzyl-PEG4-Mesylate (this compound) | |

| Product Molecular Weight | 362.43 g/mol | |

| Expected Yield | 96-99% | Based on similar mesylation reactions of PEG compounds.[3] |

| Expected Purity | >95% | Can be improved with chromatographic purification.[4] |

Visualization of Workflow and Application

The following diagrams illustrate the synthesis workflow and the role of this compound as a PROTAC linker.

Characterization

The successful synthesis of this compound can be confirmed by standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The most significant change will be the appearance of a new singlet at approximately 3.0-3.2 ppm, corresponding to the three protons of the methyl group on the mesylate. The triplet corresponding to the methylene protons adjacent to the hydroxyl group in the starting material (CH₂-OH) will shift downfield to approximately 4.3-4.4 ppm (CH₂-OMs). The characteristic peaks of the benzyl group and the PEG backbone will remain.

-

¹³C NMR: A new peak will appear around 38 ppm for the methyl carbon of the mesylate group. The carbon of the methylene group attached to the oxygen will also shift.

-

-

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the calculated molecular weight of this compound.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: The broad O-H stretching band of the starting alcohol (around 3400 cm⁻¹) will disappear. New characteristic peaks for the sulfonate group (S=O) will appear around 1350 cm⁻¹ and 1175 cm⁻¹.

Storage and Handling

This compound is expected to be more moisture-sensitive than its alcohol precursor. It should be stored in a cool, dry place under an inert atmosphere to prevent hydrolysis of the mesylate group. Standard laboratory safety precautions, including the use of personal protective equipment, should be followed.

References

- 1. benchchem.com [benchchem.com]

- 2. Benzyl-PEG4-alcohol, 55489-58-2 | BroadPharm [broadpharm.com]

- 3. A Facile Strategy for the High Yielding, Quantitative Conversion of Polyglycol End-Groups to Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Versatile Route to Synthesize Heterobifunctional Poly(ethylene glycol) of Variable Functionality for Subsequent Pegylation [mdpi.com]

Benzyl-PEG4-MS chemical formula and molecular weight

An In-Depth Technical Guide on Benzyl-PEG4-MS: Chemical Formula and Molecular Weight

This guide provides essential information regarding the chemical properties of this compound, a heterobifunctional PEG linker used in bioconjugation and drug development. The data is presented for researchers, scientists, and professionals in the field of drug development.

Chemical Properties of this compound

The chemical formula and molecular weight of this compound have been determined based on the structural components of the molecule. The structure consists of a benzyl group, a tetraethylene glycol (PEG4) spacer, and a mesylate group. The following table summarizes these key identifiers.

| Property | Value |

| Chemical Formula | C16H26O7S |

| Molecular Weight | 362.44 g/mol |

The formula and molecular weight are derived from the constituent parts of this compound: a benzyl group (C7H7), a PEG4 linker (C8H16O4), and a mesylate group (CH3SO3). This information is crucial for stoichiometric calculations in experimental protocols and for the characterization of resulting conjugates. For comparison, the related compound Benzyl-PEG3-MS has a chemical formula of C14H22O6S and a molecular weight of 318.39 g/mol .[1]

Logical Relationship of Benzyl-PEGn-MS Series

The relationship between the length of the polyethylene glycol (PEG) chain and the overall molecular properties of the Benzyl-PEGn-MS series can be visualized. As the number of PEG units (n) increases, the molecular weight and the length of the spacer arm increase. This can be represented in a simple logical diagram.

Caption: Increasing PEG chain length in the Benzyl-PEGn-MS series.

References

An In-depth Technical Guide to PEG Linkers with Benzyl Protecting Groups

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of polyethylene glycol (PEG) linkers featuring benzyl protecting groups, a critical tool in modern bioconjugation and drug development. We will delve into the synthesis, deprotection, and characterization of these versatile molecules, supported by detailed experimental protocols, quantitative data, and visual workflows to facilitate their application in the laboratory.

Introduction to Benzyl-Protected PEG Linkers

Polyethylene glycol (PEG) linkers are widely utilized to improve the pharmacokinetic and pharmacodynamic properties of therapeutic molecules, such as proteins, peptides, and small drugs. The incorporation of a PEG chain can enhance solubility, increase circulation half-life, and reduce immunogenicity.[] In the synthesis of complex bioconjugates, such as antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), it is often necessary to employ protecting groups to selectively mask reactive functionalities.[2]

The benzyl group is a commonly used protecting group for the hydroxyl termini of PEG linkers due to its stability under a wide range of reaction conditions and its susceptibility to removal under specific, mild conditions.[3] This allows for the selective modification of the unprotected terminus of the PEG linker, followed by the deprotection of the benzyl group to reveal a hydroxyl group for further conjugation. This strategy is fundamental in the construction of heterobifunctional linkers.

Synthesis of Benzyl-Protected PEG Linkers

The most common method for the synthesis of benzyl-protected PEG linkers is the Williamson ether synthesis.[4][5][6] This reaction involves the deprotonation of a hydroxyl group on the PEG chain to form an alkoxide, which then acts as a nucleophile to displace a halide from benzyl bromide or a related benzylating agent.

Synthesis of Mono-Benzyl Protected PEG-Alcohol

A typical synthesis involves the mono-benzylation of a polyethylene glycol diol. By controlling the stoichiometry of the reagents, it is possible to favor the formation of the mono-protected species over the di-protected byproduct.

Experimental Protocol: Synthesis of Benzyl-PEGn-Alcohol [7][8]

Materials:

-

Polyethylene glycol (PEG) diol (e.g., PEG4, PEG6, etc.)

-

Sodium hydride (NaH) or Potassium bis(trimethylsilyl)amide (KHMDS)

-

Benzyl bromide (BnBr)

-

Anhydrous tetrahydrofuran (THF)

-

Dichloromethane (DCM)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Saturated aqueous sodium chloride (brine) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate for chromatography

Procedure:

-

A solution of PEG diol (1 equivalent) in anhydrous THF is cooled to 0 °C in an ice bath.

-

NaH or KHMDS (0.8-1.5 equivalents) is added portion-wise to the solution, and the mixture is stirred for 1-2 hours at 0 °C to allow for the formation of the alkoxide.

-

Benzyl bromide (0.8-1.2 equivalents) is added dropwise to the reaction mixture at 0 °C.

-

The reaction is allowed to warm to room temperature and stirred for 12-24 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction is quenched by the slow addition of a saturated aqueous NH₄Cl solution.

-

The aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and filtered.

-

The solvent is removed under reduced pressure to yield the crude product.

-

The crude product is purified by silica gel column chromatography using a gradient of ethyl acetate in hexane to separate the mono-benzyl protected PEG-alcohol from unreacted diol and di-benzyl protected PEG.

Characterization:

The purified Benzyl-PEGn-Alcohol can be characterized by:

-

¹H NMR: To confirm the presence of the benzyl group (aromatic protons around 7.3 ppm and benzylic protons around 4.5 ppm) and the PEG backbone (protons around 3.6 ppm).[2][9]

-

Mass Spectrometry (ESI-MS or MALDI-TOF): To confirm the molecular weight of the product.[10][11]

Synthesis Workflow

Caption: Workflow for the synthesis of mono-benzyl protected PEG-alcohol.

Quantitative Data for Synthesis

The yield of mono-benzyl protected PEG can vary depending on the reaction conditions and the length of the PEG chain.

| PEG Derivative | Base | Benzylating Agent | Solvent | Reaction Time (h) | Yield (%) | Reference |

| BnO-(PEG)₄-OH | NaH | BnBr | THF | 24 | ~70 | [8] |

| BnO-(PEG)ₙ-OTs | Et₃N | TsCl | DCM | 12 | >90 | [7] |

| α-azide-ω-hydroxyl PEG | NaN₃ | α-tosyl-ω-hydroxyl PEG | DMF | 12 | >90 | [12] |

| α-amine-ω-hydroxyl PEG | PPh₃ | α-azide-ω-hydroxyl PEG | MeOH | 12 | 95 | [12] |

Deprotection of Benzyl-Protected PEG Linkers

The removal of the benzyl protecting group is a crucial step to unmask the hydroxyl functionality for subsequent conjugation. Several methods are available, with catalytic hydrogenolysis being the most common.

Catalytic Hydrogenolysis

Catalytic hydrogenolysis involves the cleavage of the carbon-oxygen bond of the benzyl ether in the presence of a palladium catalyst and a hydrogen source.[13][14] This method is generally high-yielding and proceeds under mild conditions.

Experimental Protocol: Deprotection by Catalytic Hydrogenolysis [7][13]

Materials:

-

Benzyl-protected PEG linker

-

10% Palladium on carbon (Pd/C)

-

Methanol (MeOH) or Ethanol (EtOH)

-

Hydrogen gas (H₂) balloon or Parr hydrogenator

-

Celite®

Procedure:

-

The benzyl-protected PEG linker is dissolved in methanol or ethanol in a round-bottom flask.

-

10% Pd/C (typically 10% by weight of the substrate) is added to the solution.

-

The flask is evacuated and backfilled with hydrogen gas several times.

-

The reaction mixture is stirred vigorously under a hydrogen atmosphere (balloon) at room temperature for 12-24 hours. Alternatively, a Parr hydrogenator can be used at a higher pressure (e.g., 10 bar) for faster reaction times.

-

The progress of the reaction is monitored by TLC or LC-MS.

-

Upon completion, the reaction mixture is filtered through a pad of Celite® to remove the catalyst. The filter cake is washed with the reaction solvent.

-

The filtrate is concentrated under reduced pressure to yield the deprotected PEG linker.

Alternative Deprotection Methods

While catalytic hydrogenolysis is widely used, alternative methods may be necessary if the substrate contains other functional groups that are sensitive to reduction.

-

Oxidative Cleavage: Benzyl ethers can be cleaved oxidatively using reagents such as 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) under photoirradiation.[3]

-

Ozonolysis: Ozone can be used for the mild deprotection of benzyl ethers, particularly in carbohydrate chemistry.[3]

Deprotection Workflow

Caption: Workflow for the deprotection of benzyl-protected PEG linkers.

Quantitative Data for Deprotection

| Substrate | Catalyst | Hydrogen Source | Solvent | Time (h) | Yield (%) | Reference |

| Benzyl-protected alcohol | 10% Pd/C | H₂ (balloon) | EtOH/EtOAc | 3 days | quantitative | [14] |

| Benzyl ester | 5% Pd/C | H₂ (10 bar) | THF | - | >90 | [13] |

| N-benzylamine | 10% Pd/C | Ammonium formate | MeOH | - | >90 | [13] |

| Benzyl-protected oligosaccharide | 5% Pd/C (pre-treated) | H₂ (10 bar) | THF/t-BuOH/PBS | - | >73 | [15] |

Applications in Drug Development

Benzyl-protected PEG linkers are instrumental in the synthesis of complex therapeutic agents.

PROTACs

In the development of PROTACs, heterobifunctional PEG linkers are used to connect a ligand for an E3 ubiquitin ligase and a ligand for the target protein. The benzyl protecting group allows for the sequential attachment of these two ligands.[7]

Antibody-Drug Conjugates (ADCs)

For ADCs, PEG linkers can improve the solubility and stability of the conjugate. The use of a benzyl protecting group enables the controlled synthesis of the linker-drug moiety before its conjugation to the antibody.

Logical Relationship in Heterobifunctional Linker Synthesis

Caption: Logical steps for synthesizing a heterobifunctional PEG linker.

Conclusion

PEG linkers with benzyl protecting groups are indispensable tools in the field of bioconjugation and drug development. The Williamson ether synthesis provides a reliable method for their preparation, and catalytic hydrogenolysis offers a mild and efficient means of deprotection. The ability to selectively unmask a hydroxyl group is key to the construction of sophisticated heterobifunctional linkers used in advanced therapeutics like PROTACs and ADCs. This guide provides the foundational knowledge and practical protocols for researchers to effectively utilize these important chemical entities in their work.

References

- 2. NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups - PMC [pmc.ncbi.nlm.nih.gov]

- 4. jk-sci.com [jk-sci.com]

- 5. organic-synthesis.com [organic-synthesis.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Solid Phase Stepwise Synthesis of Polyethylene Glycol - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Design and Study of PEG Linkers That Enable Robust Characterization of PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 11. walshmedicalmedia.com [walshmedicalmedia.com]

- 12. mdpi.com [mdpi.com]

- 13. benchchem.com [benchchem.com]

- 14. Benzyl Deprotection (H2 + Pd/C) [commonorganicchemistry.com]

- 15. chemrxiv.org [chemrxiv.org]

Navigating the Aqueous Environment: A Technical Guide to the Solubility and Stability of Benzyl-PEG4-MS

For Researchers, Scientists, and Drug Development Professionals

This document serves as a practical resource for researchers, offering detailed experimental protocols to determine the aqueous solubility and stability profile of Benzyl-PEG4-MS. Furthermore, it presents a logical framework for understanding its potential degradation pathways, crucial for its application in drug development and other scientific endeavors.

Predicted Physicochemical Properties and Solubility

This compound is an amphiphilic molecule, possessing both hydrophobic (benzyl group) and hydrophilic (PEG4 chain) characteristics. The presence of the tetraethylene glycol (PEG4) linker is expected to significantly enhance its aqueous solubility compared to a non-pegylated benzyl mesylate counterpart. Polyethylene glycol chains are known for their ability to form hydrogen bonds with water molecules, thereby increasing the overall water solubility of the molecule they are attached to.[1][2]

While precise quantitative solubility data for this compound is not available, it is anticipated to be soluble in water and a range of organic solvents.[1] The benzyl group, while hydrophobic, is a relatively small component of the molecule compared to the hydrophilic PEG4 chain. However, at high concentrations in aqueous solutions, aggregation due to hydrophobic interactions of the benzyl group may occur.

To ascertain the precise solubility of this compound, a systematic experimental approach is necessary. The following table outlines the key solubility parameters that should be determined.

Table 1: Key Solubility Parameters for this compound

| Parameter | Method | Purpose | Expected Outcome |

| Kinetic Solubility | High-throughput nephelometric or UV-based assays | To determine the concentration at which the compound precipitates from a supersaturated solution. This is relevant for initial screening. | A quantitative value (e.g., in µg/mL or µM) indicating the kinetic solubility limit in a specific buffer (e.g., PBS, pH 7.4). |

| Thermodynamic Solubility | Shake-flask method | To determine the equilibrium solubility of the compound, which represents its true solubility. | A quantitative value (e.g., in mg/mL or mM) representing the maximum concentration of the compound that can be dissolved in a given solvent at equilibrium. |

| pH-Dependent Solubility | Shake-flask method at various pH values | To assess the impact of pH on solubility, which is critical for predicting behavior in different biological compartments. | A solubility profile across a range of pH values (e.g., pH 2, 7.4, 9). |

Stability in Aqueous Solutions: The Role of the Mesylate Group

The primary determinant of the stability of this compound in aqueous solutions is the methanesulfonyl (mesylate) ester group. Mesylates are excellent leaving groups and are susceptible to nucleophilic attack, with water being a common nucleophile in aqueous environments. This process, known as hydrolysis, will lead to the degradation of the molecule.

The stability of sulfonate esters is generally influenced by factors such as pH and temperature.[3][4] Hydrolysis of sulfonate esters can be catalyzed by both acid and base, although the rates and mechanisms may differ.[5] Generally, sulfonate esters are more stable in neutral to slightly acidic conditions and their degradation is accelerated under basic conditions.[6]

For instance, studies on ethyl methanesulfonate (EMS), a structural analog, have shown that its hydrolysis follows pseudo-first-order kinetics.[7] The rate of hydrolysis is significantly influenced by the composition of the aqueous medium.[7]

The degradation of this compound is expected to proceed via the hydrolysis of the mesylate ester, yielding Benzyl-PEG4-alcohol and methanesulfonic acid as the primary degradation products.

Table 2: Key Stability Parameters for this compound

| Parameter | Method | Purpose | Expected Outcome |

| Half-life (t½) | HPLC-based stability assay | To determine the time it takes for 50% of the compound to degrade under specific conditions (e.g., temperature, pH). | Quantitative half-life values at different pH and temperature conditions. |

| Degradation Kinetics | HPLC-based stability assay with multiple time points | To determine the rate and order of the degradation reaction. | A kinetic model (e.g., first-order, second-order) and the corresponding rate constants. |

| Degradation Products | LC-MS/MS | To identify the chemical structures of the molecules formed upon degradation. | Identification of Benzyl-PEG4-alcohol and methanesulfonic acid as the primary products, and potentially other minor degradation species. |

Experimental Protocols

To empirically determine the solubility and stability of this compound, the following detailed experimental protocols are recommended.

Protocol for Determining Kinetic Solubility

This protocol outlines a high-throughput method for assessing the kinetic solubility of this compound.[8][9][10]

Materials:

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

Phosphate-buffered saline (PBS), pH 7.4

-

96-well microtiter plates (UV-transparent for direct UV assay)

-

Plate shaker

-

Nephelometer or UV-Vis plate reader

-

Centrifuge (for direct UV assay)

-

Filtration plate (for direct UV assay)

Procedure:

-

Prepare Stock Solution: Dissolve this compound in DMSO to create a high-concentration stock solution (e.g., 10 mM).

-

Plate Setup: Dispense serial dilutions of the DMSO stock solution into the wells of a 96-well plate. Include DMSO-only wells as a blank.

-

Add Buffer: Rapidly add PBS (pH 7.4) to each well to achieve the desired final compound concentrations and a final DMSO concentration of ≤1%.

-

Incubation: Seal the plate and incubate at a controlled temperature (e.g., 25°C or 37°C) with shaking for a defined period (e.g., 2 hours).

-

Measurement:

-

Nephelometric Assay: Measure the light scattering in each well using a nephelometer. An increase in light scattering indicates the formation of a precipitate.

-

Direct UV Assay: Centrifuge the plate to pellet any precipitate. Carefully transfer the supernatant to a new UV-transparent plate, or filter the solution using a filtration plate. Measure the UV absorbance of the clear solution at the λmax of this compound.

-

-

Data Analysis: Determine the highest concentration at which no precipitate is detected (nephelometry) or the concentration in the clear supernatant (UV assay). This value represents the kinetic solubility.

Protocol for Determining Thermodynamic Solubility (Shake-Flask Method)

This protocol describes the "gold standard" shake-flask method for determining the thermodynamic solubility of this compound.[11]

Materials:

-

This compound (solid)

-

Aqueous buffer of interest (e.g., PBS at various pH values)

-

Glass vials with screw caps

-

Orbital shaker or rotator in a temperature-controlled environment

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm)

-

High-performance liquid chromatography (HPLC) system with a suitable detector (e.g., UV or Charged Aerosol Detector)

Procedure:

-

Sample Preparation: Add an excess amount of solid this compound to a glass vial containing a known volume of the aqueous buffer.

-

Equilibration: Seal the vials and agitate them on an orbital shaker at a constant temperature (e.g., 25°C or 37°C) for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand to let the undissolved solid settle. Alternatively, centrifuge the vials at a high speed to pellet the excess solid.

-

Sample Collection: Carefully withdraw an aliquot of the clear supernatant.

-

Filtration: Filter the aliquot through a syringe filter to remove any remaining solid particles.

-

Quantification: Dilute the filtered solution with a suitable solvent and quantify the concentration of this compound using a validated HPLC method. A calibration curve of the compound should be prepared in the same solvent.

-

Data Analysis: The measured concentration represents the thermodynamic solubility of this compound in the tested buffer.

Protocol for Stability Testing in Aqueous Solution

This protocol outlines a method to assess the stability of this compound in aqueous solutions at different pH values and temperatures.[12][13][14]

Materials:

-

This compound

-

Aqueous buffers with a range of pH values (e.g., pH 4, 7.4, 9)

-

Temperature-controlled incubators or water baths

-

HPLC vials

-

HPLC system with a UV or other suitable detector

-

LC-MS/MS system for degradation product identification

Procedure:

-

Stock Solution Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile) to a known concentration.

-

Incubation Solutions: In separate vials, dilute the stock solution with the different aqueous buffers to a final known concentration. The final concentration of the organic solvent should be low (e.g., <1%) to minimize its effect on stability.

-

Incubation: Place the vials in incubators set at different temperatures (e.g., 4°C, 25°C, 40°C).

-

Time-Point Sampling: At predetermined time intervals (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each vial.

-

Sample Quenching (if necessary): If the degradation is rapid, it may be necessary to quench the reaction by adding an equal volume of a cold organic solvent (e.g., acetonitrile) and storing the samples at a low temperature (e.g., -20°C) until analysis.

-

HPLC Analysis: Analyze the samples by a stability-indicating HPLC method that can separate the parent compound from its degradation products.

-

Degradation Product Identification: For samples showing significant degradation, analyze them using LC-MS/MS to identify the mass of the degradation products and elucidate their structures.

-

Data Analysis:

-

Plot the concentration of this compound remaining versus time for each condition.

-

Determine the degradation kinetics (e.g., by fitting the data to a first-order decay model).

-

Calculate the half-life (t½) of the compound under each condition.

-

Visualizing Workflows and Degradation Pathways

The following diagrams, created using the DOT language, illustrate the experimental workflows and the predicted degradation pathway of this compound.

Caption: Workflow for the kinetic solubility assay of this compound.

Caption: Workflow for the thermodynamic solubility assay.

Caption: Predicted hydrolysis of this compound in aqueous solution.

Conclusion

This technical guide provides a foundational understanding of the anticipated solubility and stability of this compound in aqueous environments. While the PEG4 linker is expected to confer good water solubility, the mesylate ester represents a point of hydrolytic instability. The provided experimental protocols offer a robust framework for researchers to quantitatively determine these critical parameters. The systematic evaluation of solubility and stability is paramount for the successful application of this compound in drug development and other scientific research, ensuring reliable and reproducible results. The insights gained from such studies will be invaluable for formulation development, predicting in vivo behavior, and establishing appropriate storage and handling conditions.

References

- 1. PEGylation of Small Molecule Drugs | Biopharma PEG [biochempeg.com]

- 2. PEGylation and PEGylation Reagents | BroadPharm [broadpharm.com]

- 3. enovatia.com [enovatia.com]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Profiling sulfonate ester stability: identification of complementary protecting groups for sulfonates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Ethyl methanesulphonate in a parenteral formulation of BMS-214662 mesylate, a selective farnesyltransferase inhibitor: formation and rate of hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 9. charnwooddiscovery.com [charnwooddiscovery.com]

- 10. creative-biolabs.com [creative-biolabs.com]

- 11. enamine.net [enamine.net]

- 12. chromatographyonline.com [chromatographyonline.com]

- 13. How to Conduct Stability Studies for Small Molecule Drugs – StabilityStudies.in [stabilitystudies.in]

- 14. ijpsjournal.com [ijpsjournal.com]

Methodological & Application

Application Notes and Protocols for Benzyl-PEG4-MS Protein Conjugation

For Researchers, Scientists, and Drug Development Professionals

Introduction

PEGylation, the covalent attachment of polyethylene glycol (PEG) chains to a protein, is a widely utilized strategy in drug development to improve the pharmacokinetic and pharmacodynamic properties of therapeutic proteins. This modification can enhance protein stability, increase serum half-life, and reduce immunogenicity. Benzyl-PEG4-MS is a thiol-reactive PEGylation reagent designed for the site-specific modification of cysteine residues in proteins. The methanesulfonyl (mesylate, MS) group is a good leaving group that reacts with the sulfhydryl group of a cysteine residue to form a stable thioether bond. This document provides a detailed protocol for the conjugation of this compound to proteins, along with data presentation and visualization to guide researchers in this application.

Principle of Conjugation

The conjugation of this compound to a protein is a nucleophilic substitution reaction. The deprotonated thiol group (thiolate) of a cysteine residue acts as a nucleophile and attacks the carbon atom bearing the mesylate leaving group. This results in the formation of a stable thioether linkage, covalently attaching the Benzyl-PEG4 moiety to the protein. The reaction is most efficient at a slightly basic pH, which promotes the deprotonation of the cysteine thiol group to the more reactive thiolate anion.

Materials and Reagents

-

Protein containing at least one free cysteine residue

-

This compound

-

Reaction Buffer: Phosphate-buffered saline (PBS), HEPES, or borate buffer, pH 7.0-8.0. Avoid buffers containing primary amines (e.g., Tris) or thiols.

-

Reducing agent (optional): Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)

-

Quenching Reagent: L-cysteine or N-acetylcysteine

-

Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

-

Purification system: Size-Exclusion Chromatography (SEC) or Ion-Exchange Chromatography (IEX) system

-

Analytical instruments: SDS-PAGE, Mass Spectrometer (MALDI-TOF or ESI-MS)

Experimental Protocols

Protocol 1: Protein Preparation

-

Protein Solution: Dissolve the protein in the chosen reaction buffer at a concentration of 1-10 mg/mL.

-

Reduction of Disulfide Bonds (Optional): If the target cysteine residue is involved in a disulfide bond, reduction is necessary.

-

Add a 10-50 fold molar excess of TCEP to the protein solution.

-

Incubate at room temperature for 30-60 minutes.

-

If using DTT, it must be removed prior to conjugation, typically by dialysis or a desalting column, as it will react with the this compound. TCEP does not need to be removed.

-

Protocol 2: this compound Stock Solution Preparation

-

Equilibrate the this compound vial to room temperature before opening to prevent moisture condensation.

-

Prepare a 10-50 mM stock solution of this compound in anhydrous DMF or DMSO immediately before use. Vortex briefly to ensure complete dissolution.

Note: Mesylate reagents can be sensitive to moisture and hydrolysis. Prepare the stock solution fresh and do not store for extended periods.

Protocol 3: Protein Conjugation Reaction

-

Molar Ratio: The optimal molar ratio of this compound to protein should be determined empirically. A starting point is a 10-50 fold molar excess of the PEG reagent over the protein.

-

Reaction Initiation: While gently stirring, add the calculated volume of the this compound stock solution to the protein solution. The final concentration of the organic solvent (DMF or DMSO) should ideally be kept below 10% (v/v) to minimize protein denaturation.

-

Incubation: Incubate the reaction mixture at room temperature for 2-4 hours or overnight at 4°C. The optimal reaction time may vary depending on the protein and the desired degree of labeling.

-

Quenching: To stop the reaction, add a quenching reagent such as L-cysteine or N-acetylcysteine at a final concentration of 10-50 mM. Incubate for 15-30 minutes at room temperature to react with any excess this compound.

Protocol 4: Purification of the PEGylated Protein

Purification is essential to remove unreacted PEG reagent, quenched reagent, and any unconjugated protein.

-

Size-Exclusion Chromatography (SEC): This is the most common method for separating the larger PEGylated protein from smaller unreacted components.

-

Equilibrate the SEC column (e.g., Sephacryl S-200 or Superdex 200) with an appropriate buffer (e.g., PBS).

-

Load the quenched reaction mixture onto the column.

-

Collect fractions and monitor the elution profile by UV absorbance at 280 nm.

-

Pool the fractions containing the purified PEGylated protein.

-

-

Ion-Exchange Chromatography (IEX): PEGylation can alter the surface charge of a protein, allowing for separation by IEX. This method can be effective for separating proteins with different degrees of PEGylation.[1]

-

Select an appropriate IEX resin (anion or cation exchange) based on the pI of the native and PEGylated protein.

-

Elute the bound proteins using a salt gradient.

-

Protocol 5: Characterization of the Conjugate

-

SDS-PAGE: Analyze the purified fractions by SDS-PAGE. Successful PEGylation will result in a shift to a higher apparent molecular weight for the conjugated protein compared to the unconjugated protein.

-

Mass Spectrometry: Determine the precise molecular weight of the conjugate using MALDI-TOF or ESI-MS to confirm the number of attached PEG molecules (degree of labeling).[2][3][4]

-

Functional Assay: Perform a relevant biological assay to assess the impact of PEGylation on the protein's activity.

Data Presentation

Quantitative data from the conjugation process should be summarized for clear comparison.

| Parameter | Condition 1 | Condition 2 | Condition 3 |

| Protein Concentration (mg/mL) | 5 | 5 | 10 |

| This compound:Protein Molar Ratio | 10:1 | 20:1 | 20:1 |

| Reaction pH | 7.0 | 7.5 | 7.5 |

| Reaction Temperature (°C) | 25 | 25 | 4 |

| Reaction Time (hours) | 2 | 4 | 16 |

| Conjugation Efficiency (%) | [Insert Data] | [Insert Data] | [Insert Data] |

| Degree of Labeling (MS) | [Insert Data] | [Insert Data] | [Insert Data] |

| Retained Biological Activity (%) | [Insert Data] | [Insert Data] | [Insert Data] |

Table 1: Example of a structured table for summarizing quantitative data from this compound conjugation experiments.

| Thiol-Reactive Chemistry | Linkage Stability | Reaction pH | Potential Side Reactions |

| Maleimide | Susceptible to retro-Michael reaction and hydrolysis | 6.5 - 7.5 | Reaction with amines at pH > 7.5 |

| Sulfonate Ester (e.g., Mesylate) | Stable thioether bond | 7.0 - 8.0 | Potential reaction with amines and histidines at higher pH[3] |

| Iodoacetamide | Stable thioether bond | 7.0 - 8.5 | Potential for off-target reactions |

Table 2: Comparison of common thiol-reactive chemistries for protein conjugation. [2][3]

Mandatory Visualization

Caption: Workflow for protein conjugation with this compound.

Caption: Reaction of a protein thiol with this compound.

Discussion and Troubleshooting

-

Low Conjugation Efficiency:

-

Ensure the target cysteine is accessible and not buried within the protein structure.

-

Confirm that disulfide bonds involving the target cysteine have been adequately reduced.

-

Increase the molar excess of this compound.

-

Optimize the reaction pH to be between 7.0 and 8.0 to favor the thiolate form of cysteine.

-

-

Non-specific Labeling:

-

While mesylates are primarily thiol-reactive, side reactions with other nucleophilic amino acid residues like lysine and histidine can occur, especially at higher pH values.[3] If non-specific labeling is observed, consider lowering the reaction pH to the lower end of the recommended range (e.g., pH 7.0).

-

-

Protein Aggregation:

-

High concentrations of the organic solvent used to dissolve the PEG reagent can cause protein aggregation. Keep the final solvent concentration as low as possible.

-

Perform the conjugation reaction at a lower temperature (4°C).

-

-

Stability of the Conjugate:

Safety and Handling

-

Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection when handling this compound and organic solvents.

-

Handle the this compound reagent in a well-ventilated area or a chemical fume hood.

-

Store this compound at the recommended temperature (typically -20°C) and protect it from moisture.

By following these detailed protocols and considering the provided data and visualizations, researchers can effectively utilize this compound for the site-specific PEGylation of proteins, a critical step in the development of next-generation protein therapeutics.

References

- 1. assets.thermofisher.com [assets.thermofisher.com]

- 2. Frontiers | Stability of Maleimide-PEG and Mono-Sulfone-PEG Conjugation to a Novel Engineered Cysteine in the Human Hemoglobin Alpha Subunit [frontiersin.org]

- 3. Stability of Maleimide-PEG and Mono-Sulfone-PEG Conjugation to a Novel Engineered Cysteine in the Human Hemoglobin Alpha Subunit - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Benzyl-PEG4-acyl chloride|MSDS [dcchemicals.com]

Application Notes and Protocols for Surface Modification of Nanoparticles with Benzyl-PEG4-MS

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of Benzyl-PEG4-MS for the surface modification of nanoparticles. Polyethylene glycol (PEG)ylation is a widely adopted strategy to improve the physicochemical and biological properties of nanoparticles for therapeutic and diagnostic applications. The inclusion of a PEG layer can enhance nanoparticle stability, reduce non-specific protein adsorption, and prolong circulation times in vivo.[1][2] this compound is a specific PEGylating agent featuring a benzyl-protected hydroxyl group and a reactive methanesulfonyl (mesylate) group. The mesylate group serves as an excellent leaving group, facilitating covalent attachment to nucleophilic functional groups on the nanoparticle surface, such as primary amines.

Principle of Surface Modification

The surface modification process involves the nucleophilic substitution reaction between a functional group on the nanoparticle surface (e.g., an amine) and the mesylate group of this compound. The benzyl group can be retained as a terminal group or deprotected in a subsequent step if a terminal hydroxyl group is desired for further functionalization.

Impact of PEGylation on Nanoparticle Properties

Surface modification with PEG derivatives like this compound is known to alter the key physicochemical properties of nanoparticles, which in turn influences their biological behavior. The extent of these changes is dependent on the grafting density and the length of the PEG chain.

Quantitative Data Summary

The following tables summarize the expected quantitative changes in nanoparticle properties upon surface modification with this compound, based on established trends in nanoparticle PEGylation.

Table 1: Expected Changes in Physicochemical Properties

| Property | Unmodified Nanoparticles | This compound Modified Nanoparticles | Characterization Technique |

| Hydrodynamic Diameter | Variable | Increase of 5-30 nm | Dynamic Light Scattering (DLS) |

| Zeta Potential | Variable (often positive for amine-functionalized NPs) | Shift towards neutrality (e.g., from +30 mV to -5 mV) | DLS / Electrophoretic Light Scattering |

| PEG Grafting Density | N/A | Variable (e.g., 0.1 - 2 PEG chains/nm²) | ¹H NMR, TGA, XPS |

| Drug Loading Capacity | Dependent on nanoparticle core and drug | May slightly decrease due to surface coating | UV-Vis Spectroscopy, HPLC |

Table 2: Expected Changes in In Vitro Performance

| Property | Unmodified Nanoparticles | This compound Modified Nanoparticles | Characterization Technique |

| Protein Adsorption | High | Significantly Reduced | SDS-PAGE, BCA/Bradford Assay |

| In Vitro Drug Release | Biphasic (initial burst release) | More sustained release profile | Dialysis Method, HPLC, UV-Vis |

| Cellular Uptake | High (especially by phagocytic cells) | Reduced (prolonged circulation) | Flow Cytometry, Confocal Microscopy, ICP-MS |

Experimental Protocols

The following are detailed protocols for the surface modification of amine-functionalized nanoparticles with this compound and subsequent characterization.

Protocol 1: Surface Modification of Amine-Functionalized Nanoparticles

This protocol outlines the covalent attachment of this compound to nanoparticles that have been surface-functionalized with primary amine groups.

Materials:

-

Amine-functionalized nanoparticles (e.g., silica, polymeric, or liposomes)

-

This compound

-

Anhydrous, amine-free solvent (e.g., Dimethylformamide (DMF) or Dichloromethane (DCM))

-

Amine-free base (e.g., Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA))

-

Reaction vessel

-

Magnetic stirrer

-

Purification system (e.g., centrifugation, dialysis, or tangential flow filtration)

-

Phosphate Buffered Saline (PBS), pH 7.4

Procedure:

-

Nanoparticle Dispersion: Disperse the amine-functionalized nanoparticles in the anhydrous solvent at a known concentration (e.g., 1-10 mg/mL). Sonicate briefly if necessary to ensure a homogenous dispersion.

-

Reagent Preparation: In a separate vial, dissolve this compound in the anhydrous solvent to a desired concentration (e.g., 10-50 mg/mL). The molar ratio of this compound to the estimated surface amine groups on the nanoparticles should be optimized, typically ranging from 10:1 to 100:1.

-

Reaction Setup: To the nanoparticle dispersion, add the amine-free base (e.g., 2-5 molar equivalents relative to this compound).

-

PEGylation Reaction: Add the this compound solution dropwise to the nanoparticle dispersion while stirring.

-

Incubation: Allow the reaction to proceed at room temperature for 12-24 hours under gentle stirring and an inert atmosphere (e.g., nitrogen or argon).

-

Purification:

-

Centrifugation: Pellet the modified nanoparticles by centrifugation. Remove the supernatant containing unreacted this compound and byproducts. Resuspend the nanoparticle pellet in a fresh solvent (e.g., PBS). Repeat the washing steps 2-3 times.

-

Dialysis: Transfer the reaction mixture to a dialysis membrane with an appropriate molecular weight cutoff (MWCO) and dialyze against a suitable buffer (e.g., PBS) for 24-48 hours with several buffer changes to remove impurities.

-

-

Final Product: Resuspend the purified this compound modified nanoparticles in PBS or another desired buffer for storage and further characterization.

Workflow for Nanoparticle Surface Modification

Caption: Workflow for the surface modification of nanoparticles with this compound.

Protocol 2: Characterization of Modified Nanoparticles

1. Size and Zeta Potential Measurement

-

Instrumentation: Dynamic Light Scattering (DLS) instrument.

-

Procedure:

-

Dilute a small aliquot of the unmodified and modified nanoparticle suspensions in an appropriate buffer (e.g., 10 mM NaCl) to a suitable concentration for DLS analysis.

-

Measure the hydrodynamic diameter and zeta potential of each sample in triplicate.

-

Compare the results to confirm successful PEGylation, expecting an increase in size and a shift in zeta potential towards neutrality.[3]

-

2. Quantification of PEG Grafting Density by ¹H NMR

-

Instrumentation: Nuclear Magnetic Resonance (NMR) Spectrometer (400 MHz or higher).

-

Procedure:

-

Lyophilize a known amount of the purified modified nanoparticles.

-

Dissolve the dried nanoparticles in a deuterated solvent (e.g., D₂O or DMSO-d₆).

-

Add a known amount of an internal standard (e.g., maleic acid).

-

Acquire the ¹H NMR spectrum.

-

Integrate the characteristic PEG signal (around 3.6 ppm) and the signal of the internal standard.

-

Calculate the amount of PEG grafted onto the nanoparticles and subsequently the grafting density (PEG chains per nm² of nanoparticle surface area).[4][5]

-

3. In Vitro Drug Release Study

-

Method: Dialysis method.

-

Procedure:

-

Load the unmodified and modified nanoparticles with a model drug.

-

Place a known amount of the drug-loaded nanoparticle suspension into a dialysis bag with an appropriate MWCO.

-

Immerse the dialysis bag in a release medium (e.g., PBS, pH 7.4) at 37°C with constant stirring.

-

At predetermined time intervals, withdraw aliquots from the release medium and replace with fresh medium to maintain sink conditions.

-

Quantify the drug concentration in the collected aliquots using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).[6][7]

-

Plot the cumulative drug release as a function of time.

-

Workflow for In Vitro Drug Release Study

Caption: Workflow for conducting an in vitro drug release study.

4. In Vitro Cellular Uptake Study

-

Method: Flow Cytometry.

-

Procedure:

-

Seed cells (e.g., macrophages like RAW 264.7 or a cancer cell line) in a multi-well plate and allow them to adhere overnight.

-

Label the unmodified and modified nanoparticles with a fluorescent dye.

-

Incubate the cells with the fluorescently labeled nanoparticles at a specific concentration for a defined period (e.g., 4 hours).

-

Wash the cells thoroughly with PBS to remove non-internalized nanoparticles.

-

Harvest the cells by trypsinization and resuspend them in PBS.

-

Analyze the cell suspension using a flow cytometer to quantify the fluorescence intensity per cell, which corresponds to the amount of nanoparticle uptake.[8][9]

-

Signaling Pathway for Cellular Uptake

References

- 1. Effects of polyethylene glycol on the surface of nanoparticles for targeted drug delivery - Nanoscale (RSC Publishing) DOI:10.1039/D1NR02065J [pubs.rsc.org]

- 2. creativepegworks.com [creativepegworks.com]

- 3. researchgate.net [researchgate.net]

- 4. Impact of Surface Polyethylene Glycol (PEG) Density on Biodegradable Nanoparticle Transport in Mucus ex vivo and Distribution in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A non-sacrificial method for the quantification of poly(ethylene glycol) grafting density on gold nanoparticles for applications in nanomedicine - Chemical Science (RSC Publishing) DOI:10.1039/C8SC02847H [pubs.rsc.org]

- 6. The long-circulating effect of pegylated nanoparticles revisited via simultaneous monitoring of both the drug payloads and nanocarriers - PMC [pmc.ncbi.nlm.nih.gov]

- 7. In Vitro Release Study of the Polymeric Drug Nanoparticles: Development and Validation of a Novel Method - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Quantifying the level of nanoparticle uptake in mammalian cells using flow cytometry - Nanoscale (RSC Publishing) DOI:10.1039/D0NR01627F [pubs.rsc.org]

- 9. mdpi.com [mdpi.com]

Application Notes and Protocols: Reaction of Benzyl-PEG4-MS with Primary Amines

For Researchers, Scientists, and Drug Development Professionals

Introduction

PEGylation, the covalent attachment of polyethylene glycol (PEG) chains to molecules, is a widely used strategy in drug development and biotechnology to improve the pharmacokinetic and pharmacodynamic properties of therapeutic agents, peptides, and proteins. Benzyl-PEG4-MS (Benzyl-PEG4-methanesulfonate) is a PEGylation reagent designed for the modification of primary amines. The methanesulfonyl (mesyl) group serves as an excellent leaving group, allowing for a nucleophilic substitution reaction with primary amines to form a stable secondary amine linkage. This document provides detailed application notes and protocols for the reaction of this compound with primary amine-containing molecules.

The reaction proceeds via a nucleophilic substitution (SN2) mechanism where the primary amine attacks the carbon atom to which the mesylate group is attached, displacing the methanesulfonate and forming a stable carbon-nitrogen bond. The benzyl group serves as a protecting group for the other end of the PEG linker, which can be removed under specific conditions if further modification is required.

Reaction Principle

The fundamental reaction involves the nucleophilic attack of a primary amine on the terminal carbon of the this compound molecule, leading to the displacement of the methanesulfonate leaving group and the formation of a secondary amine. A non-nucleophilic base is often used in organic solvents to neutralize the methanesulfonic acid byproduct, driving the reaction to completion. In aqueous media, the pH of the buffer plays a critical role in ensuring the primary amine is sufficiently nucleophilic while minimizing hydrolysis of the mesylate ester.

Quantitative Data Summary

The following table summarizes the key reaction parameters for the conjugation of this compound with primary amines. These values are derived from typical conditions for similar sulfonate ester reactions and should be considered as a starting point for optimization.

| Parameter | Recommended Range | Notes |

| pH (Aqueous Buffer) | 7.5 - 9.0 | Higher pH increases the nucleophilicity of the primary amine but also accelerates the rate of hydrolysis of the mesylate. An optimal pH balances these two competing reactions. |

| Temperature | 4 - 37 °C | Lower temperatures (4-25 °C) are generally preferred for bioconjugation to maintain the stability of proteins and other biomolecules. Reactions may proceed faster at higher temperatures, but this can also increase the rate of hydrolysis and potentially denature sensitive molecules. |

| Reaction Time | 2 - 24 hours | The optimal reaction time depends on the specific reactants, temperature, and pH. Monitoring the reaction progress is recommended. |

| Solvent | Aqueous Buffer or Anhydrous Organic Solvent | For bioconjugation, amine-free buffers such as phosphate-buffered saline (PBS), borate buffer, or carbonate/bicarbonate buffer are recommended. For reactions with small molecules, anhydrous dichloromethane (DCM), dimethylformamide (DMF), or pyridine can be used. |

| Molar Ratio (PEG:Amine) | 1:1 to 10:1 | An excess of the PEG reagent is often used to drive the reaction to completion, especially when labeling valuable proteins or peptides. |

| Base (for Organic Solvents) | Triethylamine (TEA) or Pyridine | A non-nucleophilic base is required to neutralize the methanesulfonic acid byproduct in organic solvents. |

Experimental Protocols

Protocol 1: General Procedure for PEGylation of a Primary Amine-Containing Small Molecule in an Organic Solvent

This protocol is suitable for the reaction of this compound with a small molecule containing a primary amine in an anhydrous organic solvent.

Materials:

-

This compound

-

Primary amine-containing molecule

-

Anhydrous Dichloromethane (DCM)

-

Triethylamine (TEA)

-

Thin-Layer Chromatography (TLC) supplies

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

-

Reactant Preparation: In a clean, dry round-bottom flask, dissolve the primary amine-containing molecule (1 equivalent) in anhydrous DCM.

-

Addition of Base: Add triethylamine (1.2 equivalents) to the solution and stir for 5 minutes at room temperature under an inert atmosphere (e.g., nitrogen or argon).

-

Initiation of Reaction: Dissolve this compound (1.1 equivalents) in a minimal amount of anhydrous DCM and add it dropwise to the stirring amine solution.

-

Reaction Monitoring: Monitor the progress of the reaction by TLC.

-

Reaction Completion and Work-up: Once the reaction is complete (typically 4-12 hours at room temperature), quench the reaction by adding a small amount of water.

-

Extraction: Transfer the reaction mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated aqueous NaHCO3, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by silica gel column chromatography to obtain the pure Benzyl-PEG4-amine conjugate.

Protocol 2: General Procedure for PEGylation of a Protein in Aqueous Buffer

This protocol is designed for the conjugation of this compound to primary amines (e.g., lysine residues) on a protein in an aqueous buffer.

Materials:

-

Protein with accessible primary amines

-

This compound

-

Amine-free reaction buffer (e.g., 0.1 M sodium phosphate buffer, pH 8.0)

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

-

Desalting column or dialysis equipment for purification

Procedure:

-

Protein Preparation: Dissolve the protein in the reaction buffer to a final concentration of 1-10 mg/mL. Ensure the buffer is free of primary amines (e.g., Tris).

-

PEG Reagent Preparation: Immediately before use, dissolve this compound in a small amount of a water-miscible organic solvent like DMF or DMSO to create a concentrated stock solution.

-

Initiation of Reaction: Add the desired molar excess (e.g., 5- to 20-fold) of the this compound stock solution to the protein solution while gently stirring. Ensure the final concentration of the organic solvent is low (typically <10%) to avoid protein denaturation.

-

Incubation: Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C. The optimal time may vary depending on the protein and the desired degree of PEGylation.

-

Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for 30 minutes at room temperature to quench any unreacted this compound.

-

Purification: Remove excess PEG reagent and byproducts by size-exclusion chromatography (e.g., a desalting column) or dialysis against a suitable buffer (e.g., PBS).

-

Characterization: Analyze the resulting PEGylated protein using appropriate techniques such as SDS-PAGE, mass spectrometry, or HPLC to determine the degree of PEGylation.

Mandatory Visualizations

Caption: Experimental workflow for the PEGylation of a primary amine with this compound.

Caption: Logical decision workflow for performing a successful conjugation reaction.

Application Notes and Protocols for Benzyl-PEG4-MS in Proteomics and Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals

Introduction

The modification of proteins with Polyethylene Glycol (PEG) chains, a process known as PEGylation, is a widely utilized strategy in drug development and proteomics research to enhance the therapeutic properties of proteins, such as their stability, solubility, and pharmacokinetic profiles. The Benzyl-PEG4-MS reagent represents a versatile tool for protein modification, incorporating a benzyl group for potential structural stabilization or as a reporting moiety, a discrete tetra-ethylene glycol (PEG4) linker to confer hydrophilicity, and a reactive group ("MS") for covalent attachment to proteins.

This document provides detailed application notes and experimental protocols for two common variants of this reagent: Benzyl-PEG4-Maleimide and Benzyl-PEG4-NHS Ester . These reagents enable the targeted modification of cysteine and lysine residues, respectively, facilitating a broad range of applications in proteomics and mass spectrometry.

Application Notes

The this compound reagents are designed for the covalent modification of proteins and peptides. The choice between the Maleimide and NHS ester variants depends on the desired target amino acid residue.

-

Benzyl-PEG4-Maleimide is primarily used for the selective alkylation of free sulfhydryl groups on cysteine residues. This specificity is particularly valuable for:

-

Site-specific protein labeling: When a protein has a limited number of accessible cysteine residues, this reagent allows for controlled and localized modification.

-

Studying protein structure and function: Modification of specific cysteines can be used to probe their role in protein conformation, enzyme activity, or protein-protein interactions.

-

Introducing a hydrophilic linker: The PEG4 chain can improve the solubility of hydrophobic proteins or peptides.

-

-

Benzyl-PEG4-NHS Ester reacts with primary amines, primarily the ε-amino group of lysine residues and the N-terminal α-amino group of a polypeptide chain. Due to the abundance of lysine residues on the surface of most proteins, this reagent is suitable for:

-

Increasing the hydrodynamic radius of proteins: This can reduce renal clearance and extend the in vivo half-life of therapeutic proteins.

-

Masking surface epitopes: PEGylation can reduce the immunogenicity of proteins.

-

Improving protein stability: The covalent attachment of the hydrophilic PEG linker can help to stabilize the protein structure.

-

Mass spectrometry is an indispensable tool for the characterization of proteins modified with this compound.[1] It allows for the confirmation of successful conjugation, determination of the degree of PEGylation, and identification of modification sites.[2][3] Techniques such as MALDI-TOF and ESI-MS are routinely employed for these analyses.[4]

Experimental Protocols

The following protocols provide a general framework for the use of Benzyl-PEG4-Maleimide and Benzyl-PEG4-NHS Ester. Optimization may be required for specific proteins and applications.

Protocol 1: Cysteine-Specific Protein Modification with Benzyl-PEG4-Maleimide

This protocol details the steps for labeling a protein with Benzyl-PEG4-Maleimide on cysteine residues.

1. Materials:

-

Protein of interest (with at least one free cysteine residue)

-

Benzyl-PEG4-Maleimide

-

Reaction Buffer: Phosphate-buffered saline (PBS), pH 6.5-7.5, degassed

-

Reducing agent (optional): Tris(2-carboxyethyl)phosphine (TCEP)

-

Quenching Reagent: 2-Mercaptoethanol or Dithiothreitol (DTT)

-

Desalting columns

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

2. Procedure:

-

Protein Preparation:

-

Dissolve the protein in the reaction buffer to a final concentration of 1-5 mg/mL.

-

If the protein contains disulfide bonds that need to be reduced to expose cysteine residues, add a 10-fold molar excess of TCEP and incubate for 30 minutes at room temperature. Note: Complete reduction may inactivate some proteins.[5]

-

-

Reagent Preparation:

-

Immediately before use, dissolve Benzyl-PEG4-Maleimide in a minimal amount of anhydrous DMF or DMSO to prepare a 10 mM stock solution.

-

-

Labeling Reaction:

-

Add a 10- to 20-fold molar excess of the Benzyl-PEG4-Maleimide solution to the protein solution.[6]

-

Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.

-

-

Quenching:

-

To stop the reaction, add a quenching reagent (e.g., 2-Mercaptoethanol) to a final concentration of 50 mM. Incubate for 15 minutes at room temperature.

-

-

Purification:

-

Remove excess, unreacted reagent and byproducts by passing the reaction mixture through a desalting column equilibrated with the desired storage buffer.

-

3. Characterization by Mass Spectrometry:

-

MALDI-TOF MS:

-

Mix the purified, labeled protein with a suitable MALDI matrix (e.g., sinapinic acid).

-

Acquire the mass spectrum. A successful reaction will show an increase in the molecular weight of the protein corresponding to the mass of the attached Benzyl-PEG4-Maleimide moiety for each modification.

-

-

LC-ESI-MS:

-

Inject the purified sample onto a reverse-phase HPLC column coupled to an electrospray ionization mass spectrometer.

-

Deconvolute the resulting mass spectrum to determine the mass of the intact protein. The number of PEGylation events can be determined from the mass shift.

-

Protocol 2: Lysine-Specific Protein Modification with Benzyl-PEG4-NHS Ester

This protocol outlines the procedure for labeling a protein with Benzyl-PEG4-NHS Ester on lysine residues.

1. Materials:

-

Protein of interest

-

Benzyl-PEG4-NHS Ester

-

Reaction Buffer: Amine-free buffer, such as PBS (pH 7.2-8.5)

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0

-

Desalting columns

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

2. Procedure:

-

Protein Preparation:

-

Dissolve the protein in the reaction buffer to a concentration of 1-10 mg/mL. Ensure the buffer is free of primary amines (e.g., Tris or glycine).[7]

-

-

Reagent Preparation:

-

Immediately before use, dissolve Benzyl-PEG4-NHS Ester in a minimal amount of anhydrous DMF or DMSO to create a 10 mM stock solution.[8]

-

-

Labeling Reaction:

-

Quenching:

-

Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM Tris. Incubate for 15 minutes at room temperature.

-

-

Purification:

-

Remove excess reagent and byproducts using a desalting column equilibrated with a suitable storage buffer.

-

3. Characterization by Mass Spectrometry:

-

SDS-PAGE Analysis:

-

Run both the unlabeled and labeled protein on an SDS-PAGE gel. Successful PEGylation will result in a noticeable upward shift in the apparent molecular weight of the protein.

-

-

Mass Spectrometry (MALDI-TOF or LC-ESI-MS):

-

Analyze the purified, labeled protein as described in Protocol 1. The mass spectrum will show a distribution of species corresponding to different degrees of PEGylation (i.e., one, two, three, or more Benzyl-PEG4-NHS Ester molecules attached).

-

Data Presentation

The degree of protein modification can be quantified using mass spectrometry. The following tables provide examples of how to present such quantitative data.

Table 1: MALDI-TOF MS Analysis of a Model Protein (15 kDa) Labeled with Benzyl-PEG4-Maleimide

| Sample | Theoretical Mass (Da) | Observed Mass (Da) | Mass Shift (Da) | Degree of Labeling |

| Unlabeled Protein | 15000 | 15002.5 | - | 0 |

| Labeled Protein | 15442 | 15445.1 | 442.6 | 1 |

Note: The theoretical mass of Benzyl-PEG4-Maleimide is approximately 442 Da.

Table 2: Deconvoluted ESI-MS Data for a Model Antibody (150 kDa) Labeled with Benzyl-PEG4-NHS Ester

| Species | Observed Mass (Da) | Number of PEG Modifications | Relative Abundance (%) |

| Unlabeled Antibody | 150000 | 0 | 5 |

| Antibody + 1 PEG | 150427 | 1 | 15 |

| Antibody + 2 PEG | 150855 | 2 | 30 |

| Antibody + 3 PEG | 151282 | 3 | 25 |

| Antibody + 4 PEG | 151710 | 4 | 15 |

| Antibody + 5 PEG | 152138 | 5 | 10 |

Note: The theoretical mass of the added Benzyl-PEG4-NHS moiety is approximately 427 Da.

Visualization of Experimental Workflows

Diagram 1: Workflow for Cysteine-Specific Protein Labeling

Workflow for cysteine-specific protein labeling with Benzyl-PEG4-Maleimide.

Diagram 2: Workflow for Lysine-Specific Protein Labeling

Workflow for lysine-specific protein labeling with Benzyl-PEG4-NHS Ester.

Diagram 3: Signaling Pathway - Not Applicable

The provided topic focuses on a chemical modification technique rather than a biological signaling pathway. Therefore, a signaling pathway diagram is not directly applicable. The experimental workflow diagrams above provide the relevant logical relationships for the application of this compound reagents.

References

- 1. Evaluation of Orbitrap MS for Characterizing PEGylated Proteins [thermofisher.com]

- 2. Characterization of PEGylated Biopharmaceutical Products by LC/MS and LC/MS/MS | Springer Nature Experiments [experiments.springernature.com]

- 3. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 4. walshmedicalmedia.com [walshmedicalmedia.com]

- 5. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]

- 6. broadpharm.com [broadpharm.com]

- 7. broadpharm.com [broadpharm.com]

- 8. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]

- 9. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]

Application Notes and Protocols for Benzyl-PEG4-MS in Drug Delivery Systems

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl-PEG4-MS is a heterobifunctional crosslinker that offers a versatile platform for the development of advanced drug delivery systems. This molecule incorporates three key functional elements: a benzyl (Bn) ether, a tetra-polyethylene glycol (PEG4) spacer, and a mesylate (MS) group. The benzyl group serves as a temporary protecting group for a terminal hydroxyl, the PEG4 spacer enhances hydrophilicity and provides spatial separation, and the mesylate acts as an excellent leaving group for nucleophilic substitution reactions. This combination of features allows for a multi-step, controlled conjugation strategy, making it a valuable tool for linking therapeutic agents to various carriers such as nanoparticles, liposomes, or targeting ligands.

These application notes provide a comprehensive, step-by-step guide to the potential uses of this compound in creating sophisticated drug delivery constructs. The protocols outlined below are based on established chemical principles and practices in bioconjugation and nanoparticle functionalization.

Chemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C14H22O6S | N/A |

| Molecular Weight | 318.39 g/mol | N/A |

| Appearance | White to off-white solid or viscous liquid | N/A |

| Solubility | Soluble in most organic solvents (e.g., DCM, DMF, DMSO) and aqueous buffers | N/A |

| Storage | -20°C, desiccated | N/A |

Core Applications in Drug Delivery

The unique structure of this compound allows for two primary strategic approaches in the construction of drug delivery systems:

-

"Grafting-to" Approach: The this compound linker is first conjugated to a drug molecule through its mesylate group. The resulting benzyl-protected, PEGylated drug is then deprotected to reveal a terminal hydroxyl group, which can be subsequently attached to a pre-formed nanoparticle or other carrier system.

-

"Grafting-from" Approach: The this compound linker is initially attached to a nanoparticle or carrier. The drug molecule is then conjugated to the mesylate terminus of the linker. The benzyl group can be retained as a hydrophobic moiety or deprotected if a terminal hydroxyl group is desired for further modification.

Experimental Protocols

Protocol 1: Conjugation of an Amine-Containing Drug to this compound

This protocol describes the reaction of the mesylate group of this compound with a primary or secondary amine on a drug molecule.

Materials:

-

This compound

-

Amine-containing drug

-

Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

-

Reaction vessel (e.g., round-bottom flask)

-

Magnetic stirrer and stir bar

-

Nitrogen or Argon gas supply

-

Thin Layer Chromatography (TLC) plates and appropriate mobile phase

-

Purification system (e.g., column chromatography or preparative HPLC)

Procedure:

-

Reaction Setup: In a clean, dry reaction vessel, dissolve the amine-containing drug (1.0 equivalent) in anhydrous DMF or DMSO under an inert atmosphere (N2 or Ar).

-